molecular formula C14H18N2O3 B2782268 3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide CAS No. 1795297-68-5

3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2782268
CAS No.: 1795297-68-5
M. Wt: 262.309
InChI Key: OAZIFESQBVKFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide is a synthetic benzofuran derivative of high interest in medicinal chemistry and pharmacological research. This compound is part of a class of molecules known for their diverse biological activities and potential as scaffolds for novel therapeutic agents. Benzofuran-2-carboxamide derivatives have demonstrated significant promise in neuroprotective research. Studies on structurally similar compounds show potent activity against NMDA-induced excitotoxic neuronal cell damage, a pathway implicated in stroke and neurodegenerative diseases . Some derivatives exhibit efficacy comparable to established pharmaceuticals like memantine, suggesting potential application in researching excitotoxicity and related oxidative stress . The structural motif of this compound also aligns with research into anticancer agents. Benzo[b]furan derivatives are frequently investigated for their antiproliferative properties and their ability to inhibit critical targets such as tubulin polymerization, which is essential for cell division . The specific substitution pattern of the 3-amino and 7-methoxy groups on the benzofuran core may influence its binding affinity and selectivity towards various enzymatic targets. Researchers can utilize this compound as a key intermediate or lead molecule in developing new agents for neuroscience and oncology. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-N,N-diethyl-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-4-16(5-2)14(17)13-11(15)9-7-6-8-10(18-3)12(9)19-13/h6-8H,4-5,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZIFESQBVKFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C2=C(O1)C(=CC=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of o-hydroxybenzaldehyde derivatives with β-keto esters under acidic conditions. Subsequent steps may include nitration, reduction, and N-alkylation to introduce the desired functional groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-amino group exhibits nucleophilic character, enabling reactions such as:

  • Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, treatment with acetyl chloride yields N-acetyl derivatives .

  • Alkylation : Forms secondary or tertiary amines when reacted with alkyl halides under basic conditions (e.g., Cs₂CO₃ in DMF) .

  • Condensation : Participates in Schiff base formation with aldehydes/ketones, as demonstrated in the synthesis of imine intermediates for heterocyclic systems .

Key Reaction Conditions :

Reaction TypeReagents/ConditionsProduct ExampleYield (%)Source
N-AcylationAcetyl chloride, Et₃N, DCM, 0°C → RTN-Acetylated benzofuran derivative85–92
N-AlkylationCs₂CO₃, DMF, alkyl halide, RTN-Ethyl derivatives70–78

Electrophilic Aromatic Substitution

The methoxy group at position 7 directs electrophilic substitution to the activated positions (C-5 or C-6):

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C-5.

  • Halogenation : Bromine in acetic acid yields 5-bromo derivatives .

Electronic Effects :

  • Methoxy’s electron-donating nature enhances ring reactivity, favoring para/ortho substitution relative to the OMe group .

Transition Metal-Catalyzed Coupling Reactions

The carboxamide moiety facilitates cross-coupling reactions:

  • Buchwald–Hartwig Amination : Forms biaryl amines using Pd catalysts and aryl halides .

  • Suzuki–Miyaura Coupling : Boronic acids react with halogenated derivatives (if present) to generate biaryl systems .

Example :
3-Amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide+PhB(OH)2Pd(PPh3)4,Cs2CO3,DMFBiaryl product\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Cs}_2\text{CO}_3, \text{DMF}} \text{Biaryl product}
Yield: 65–78% .

Hydrolysis and Decarbonylation

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, H₂O, Δ): Produces 3-amino-7-methoxybenzofuran-2-carboxylic acid.

  • Basic Hydrolysis (NaOH, H₂O/EtOH, Δ): Yields the corresponding carboxylate salt .

Stability Note : The diethylamine substituent increases steric hindrance, slowing hydrolysis compared to unsubstituted carboxamides .

Biological Interaction-Based Reactivity

In pharmacological contexts, the compound interacts with biological targets through:

  • Hydrogen Bonding : The carboxamide carbonyl acts as a hydrogen bond acceptor, critical for binding to enzymes (e.g., Leishmania targets) .

  • π-Stacking : The benzofuran ring engages in hydrophobic interactions with aromatic residues in receptor pockets .

Structural-Activity Relationship (SAR) :

ModificationEffect on Binding AffinitySource
Removal of carboxamide>100-fold reduction in D3R binding
Methoxy to hydroxylIncreased solubility, reduced potency

Cyclization and Heterocycle Formation

The amino and carboxamide groups participate in intramolecular cyclization:

  • Microwave-Assisted Synthesis : Reacts with malononitrile under Cs₂CO₃ to form fluorescent pyridine-fused benzofurans .

  • Cu-Catalyzed Cyclization : Forms tricyclic systems via C–N bond formation .

Reaction Pathway :
Benzofuran derivative+MalononitrileCs2CO3,MWPyrido[2,3-b]benzofuran\text{Benzofuran derivative} + \text{Malononitrile} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{MW}} \text{Pyrido[2,3-b]benzofuran}
Yield: 68% .

Oxidation and Reduction

  • Oxidation : The methoxy group resists oxidation, but the benzofuran ring may undergo epoxidation under harsh conditions (e.g., mCPBA) .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the furan ring to dihydrobenzofuran, altering planarity and bioactivity .

Comparative Reactivity Table

Functional GroupReactivity Rank (1 = highest)Key Reactions
3-Amino1Acylation, alkylation, coupling
Carboxamide2Hydrolysis, H-bonding
Methoxy3Electrophilic substitution

Scientific Research Applications

Anticancer Activity

The benzofuran scaffold, particularly derivatives like 3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide, has shown promising anticancer properties. Research indicates that benzofuran derivatives can inhibit tumor growth by interfering with cellular mechanisms involved in cancer progression.

  • Mechanism of Action : Studies have demonstrated that the presence of the amino group in the benzofuran structure enhances biological activity. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the inhibition of tubulin polymerization, similar to other known anticancer agents like combretastatin A-4 .
  • Case Studies : In vitro studies have reported that derivatives with specific substitutions on the benzofuran ring significantly increase their cytotoxicity. For instance, modifications that enhance binding interactions with target proteins have been linked to improved anticancer activity .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory potential.

  • Research Findings : The compound has shown effectiveness in reducing inflammation markers in various experimental models. The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Antimalarial Activity

Recent studies have also explored the antimalarial potential of benzofuran derivatives, including this compound.

  • Activity Against Plasmodium falciparum : Preliminary findings suggest that this compound exhibits activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Structure-activity relationship studies indicate that modifications to the acyl moiety can significantly influence the compound's efficacy against malaria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound.

Structural Feature Effect on Activity
Presence of 3-amino groupEnhances biological activity and cytotoxicity
Substituents on benzofuran ringIncrease binding interactions with target proteins
Acyl moiety variationsInfluence antimalarial efficacy

Mechanism of Action

The mechanism by which 3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular interactions and pathways involved would vary based on the biological context and the derivatives synthesized from this compound.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzofuran Derivatives

Substitution Patterns and Functional Groups

  • N-Methoxy-N-methyl analogs: describes N-methoxy-N-methyl-7-(4-methoxybenzyl)benzofuran-2-carboxamide, which replaces the 3-amino and diethyl groups with a 4-methoxybenzyl and N-methoxy-N-methyl carboxamide.
  • Ethyl ester derivatives: Ethyl 3-amino-7-carbamoyl-4,6-dimethoxybenzofuran-2-carboxylate () features an ethyl ester instead of a carboxamide and additional methoxy groups at positions 4 and 4. The ester group decreases metabolic stability compared to carboxamides, while multiple methoxy groups enhance solubility but may reduce CNS penetration .

Key Structural Influences on Bioactivity

  • Amino group: The 3-amino substituent in the target compound enables hydrogen bonding with polar residues in target proteins, a feature absent in N-methyl or ester-based analogs .
  • Diethyl carboxamide : Compared to dimethyl or methoxyethyl groups (e.g., ), the diethyl moiety balances lipophilicity and steric effects, optimizing passive diffusion and metabolic resistance .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-Methoxy-N-methyl Analog Ethyl Ester Derivative
LogP ~2.8 (estimated) ~3.1 ~1.9
Solubility (aq.) Moderate Low High
Metabolic Stability High (carboxamide) Moderate (N-methoxy) Low (ester)

The diethyl carboxamide in the target compound improves metabolic stability over ester derivatives, while the 7-methoxy group enhances solubility compared to halogenated analogs .

Biological Activity

3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological evaluation, and molecular interactions of this compound, focusing on its biological activity across various studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the methoxy and amino functional groups onto the benzofuran scaffold. The structural integrity and purity of the compound are confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism likely involves interaction with bacterial DNA gyrase, similar to other benzofuran derivatives that form hydrogen bonds with key residues in the enzyme's active site .
  • Antifungal Activity : Preliminary studies suggest that this compound may also possess antifungal properties, particularly against Candida species. The growth inhibition zones observed in vitro indicate its potential as an antifungal agent .
  • Anticancer Potential : Compounds within the benzofuran class have been linked to anticancer activities. Molecular docking studies suggest that this compound could inhibit cancer cell proliferation by interfering with tubulin dynamics, a pathway crucial for cell division .

The biological activity of this compound can be attributed to its ability to form specific interactions with target proteins:

  • Hydrogen Bonding : The amino group in the compound can form hydrogen bonds with active site residues in target enzymes such as DNA gyrase.
  • Hydrophobic Interactions : The diethyl and methoxy groups contribute to hydrophobic interactions that stabilize binding within the active site.
  • Pi-Pi Stacking : Aromatic interactions enhance binding affinity to various biological targets, increasing the effectiveness of the compound .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/CellsObserved EffectReference
AntimicrobialE. coli, S. aureusInhibition zones up to 20 mm
AntifungalCandida albicansMIC = 0.21 µM
CytotoxicHeLa, MCF-7 cell linesIC50 values ranging from 15.1 µM
AnticancerVarious cancer cell linesSignificant reduction in viability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves multi-step protocols:

Benzofuran Core Formation : Cyclization of substituted o-hydroxyacetophenones with chloroacetone or similar reagents under acidic conditions .

Carboxamide Introduction : Coupling the benzofuran-2-carboxylic acid intermediate with diethylamine using carbodiimide-based coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane .

Amino and Methoxy Functionalization : Selective nitration followed by reduction (e.g., H₂/Pd-C) for the amino group, and methoxy introduction via alkylation (e.g., methyl iodide/K₂CO₃) .

  • Optimization : Yield improvements (≥70%) are achieved by:

  • Using continuous flow reactors for exothermic steps .
  • Purification via column chromatography (PE/EA gradients) or recrystallization .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

  • NMR Analysis :

  • ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm. The diethylamide protons show splitting patterns at δ 1.1–1.3 (CH₃) and δ 3.3–3.5 (NCH₂) .
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm, while the benzofuran C-2 carbon appears at δ 155–160 ppm .
    • X-ray Crystallography : Use SHELX software for refinement. Key parameters:
  • Space group determination (e.g., P2₁/c).
  • Hydrogen bonding networks (e.g., N-H···O interactions) to confirm amine and amide positions .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound against kinase targets?

  • Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Suite.
  • Targets : Prioritize kinases (e.g., PLK1, EGFR) based on structural analogs showing anticancer activity .
  • Key Interactions :
  • Hydrogen bonds between the amino group and kinase ATP-binding site (e.g., hinge region).
  • Hydrophobic interactions via the benzofuran and diethylamide moieties .
    • MD Simulations : Analyze stability of ligand-receptor complexes (50 ns trajectories) using GROMACS .

Q. How should contradictory data on the compound’s metabolic stability be addressed?

  • Experimental Design :

In Vitro Assays : Liver microsomes (human/rat) with LC-MS monitoring. Compare half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

CYP Inhibition Screening : Use fluorogenic substrates for CYP3A4/2D6 to identify enzyme-specific interactions .

  • Data Reconciliation :

  • Conflicting results may arise from assay conditions (e.g., NADPH concentration). Standardize protocols across labs .
  • Apply QSAR models to predict metabolic hotspots (e.g., methoxy demethylation) .

Q. What strategies mitigate degradation of this compound under aqueous conditions?

  • Stability Studies :

  • pH Variation : Assess hydrolysis rates in buffers (pH 1–10) at 37°C. Degradation peaks are tracked via HPLC .
  • Excipient Screening : Co-solvents (e.g., PEG-400) or cyclodextrins improve solubility and reduce hydrolysis .
    • Degradation Pathways :
  • Primary pathway: Amide bond hydrolysis (confirmed by LC-MS/MS).
  • Secondary pathway: Oxidative degradation at the benzofuran ring (add antioxidants like BHT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.